molecular formula C8H15NO2 B1451571 Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate CAS No. 476187-32-3

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate

Cat. No. B1451571
M. Wt: 157.21 g/mol
InChI Key: ZORUKIWYFWDAKK-BQBZGAKWSA-N
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Description

The compound is a type of stereochemical configuration . Stereoisomers have different configurations for the same set of atoms and the same group of bonds .


Molecular Structure Analysis

The molecular structure of similar compounds involves configurations around a single atom . An sp3-hybridized atom is tetrahedral, i.e., four sigma bonds as two V’s of 109 degrees internal angle joined perpendicular to each other at vortexes .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anti-Inflammatory, Analgesic and Antioxidant Potential

    • A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals with their corresponding carboxylic acid analogues has been synthesized .
    • These compounds showed encouraging results in in vitro COX 1/2, 5-LOX and antioxidant assays .
    • Among all the compounds, FM4, FM10 and FM12 were the leading compounds based on their potent IC50 values .
    • The IC50 values of compounds FM4, FM10 and FM12 were 0.74, 0.69 and 0.18 µM, respectively, in COX-2 assay .
  • Anticancer Applications

    • Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum) .
    • Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
    • Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Synthetic Fragments for Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • They play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • In Vitro, In Silico and In Vivo Studies

    • A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals with their corresponding carboxylic acid analogues has been synthesized .
    • These compounds showed encouraging results in in vitro COX 1/2, 5-LOX and antioxidant assays .
    • Among all the compounds, FM4, FM10 and FM12 were the leading compounds based on their potent IC50 values .
    • The IC50 values of compounds FM4, FM10 and FM12 were 0.74, 0.69 and 0.18 µM, respectively, in COX-2 assay .
  • In Vitro, In Silico and In Vivo Studies
    • A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals (FM1-6) with their corresponding carboxylic acid analogues (FM7-12) has been synthesized .
    • These compounds showed encouraging results in in vitro COX 1/2, 5-LOX and antioxidant assays .
    • Among all the compounds, FM4, FM10 and FM12 were the leading compounds based on their potent IC50 values .
    • The IC50 values of compounds FM4, FM10 and FM12 were 0.74, 0.69 and 0.18 µM, respectively, in COX-2 assay .

properties

IUPAC Name

methyl (2S,3S)-2-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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